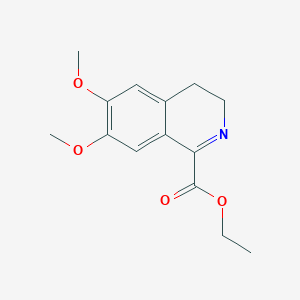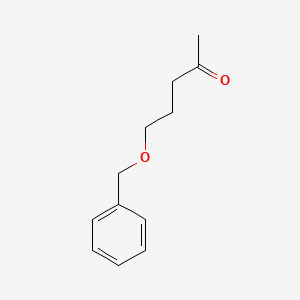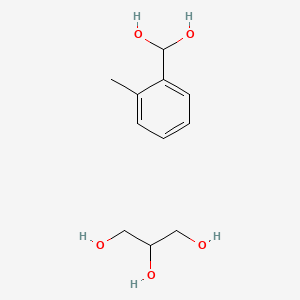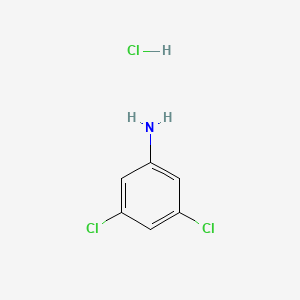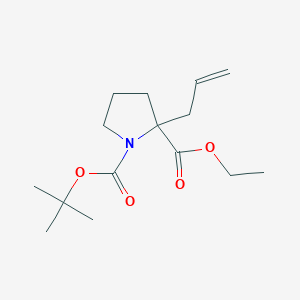
3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
概要
説明
3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H12F3NO3SSi. It is commonly used as a precursor in the synthesis of heterocyclic arynes, such as pyridynes and indolynes . This compound is known for its high reactivity under mild fluoride conditions, making it valuable in various synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate can be synthesized through the reaction of 3-(trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine . The reaction can be represented as follows:
3-(Trimethylsilyl)pyridine+Trifluoromethanesulfonic anhydride→3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can be activated under mild fluoride conditions to generate pyridynes, which are highly reactive with dienes and other dipolarophiles (e.g., azides) to form cycloaddition products containing an indole motif.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Fluoride Sources: Common reagents include tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF), which are used to activate the compound under mild conditions.
Major Products Formed
Indole Derivatives: Cycloaddition reactions with dienes and azides lead to the formation of indole derivatives, which are valuable intermediates in organic synthesis.
Substituted Pyridines: Nucleophilic substitution reactions result in various substituted pyridines, depending on the nucleophile used.
科学的研究の応用
3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate has several scientific research applications:
作用機序
The mechanism of action of 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate involves the generation of pyridynes under mild fluoride conditions. These pyridynes are highly reactive intermediates that can undergo cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
2-Bromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate: Another silyltriflate precursor used in aryne chemistry.
Garg 3,4-pyridyne precursor: A similar compound used for generating 3,4-pyridynes under mild conditions.
Garg 4,5-indolyne precursor: Used for the synthesis of indolynes, similar to the indole derivatives formed from 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate.
Uniqueness
This compound is unique due to its ability to generate highly reactive pyridynes under mild conditions, making it a valuable tool in synthetic organic chemistry. Its versatility in forming various cycloaddition and substitution products sets it apart from other similar compounds .
特性
IUPAC Name |
(3-trimethylsilylpyridin-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3SSi/c1-18(2,3)7-5-4-6-13-8(7)16-17(14,15)9(10,11)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIBFUWSBRRXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567705 | |
| Record name | 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134391-76-7 | |
| Record name | 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134391-76-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


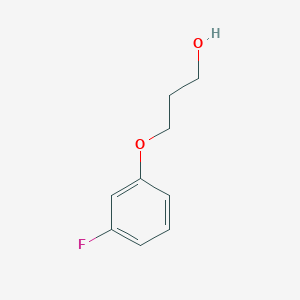
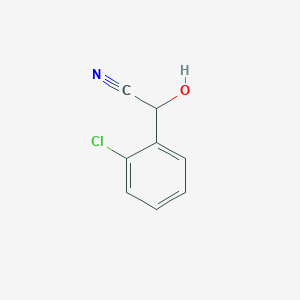
![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)
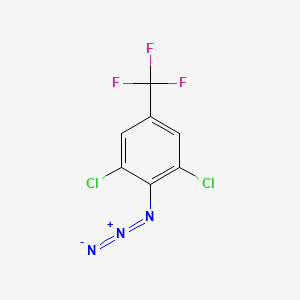

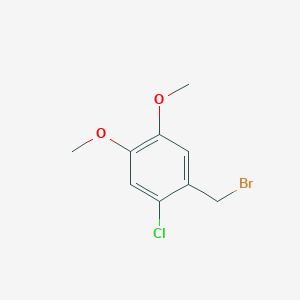
![4-imino-1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3046975.png)
![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)
![5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)
